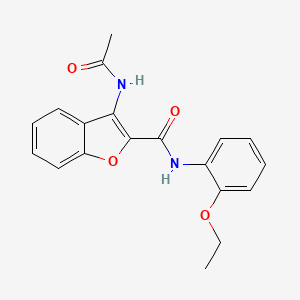

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an acetamido group, an ethoxyphenyl group, and a benzofuran carboxamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Acetamido Group: The acetamido group can be introduced by reacting the benzofuran derivative with acetic anhydride in the presence of a base such as pyridine.

Attachment of Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction using 2-ethoxyphenylamine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the benzofuran core, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted benzofuran and ethoxyphenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits several pharmacological activities, including:

- Neuroprotective Effects : Research indicates that compounds similar to 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can protect neuronal cells from excitotoxic damage. For example, derivatives have shown significant neuroprotective activity against NMDA-induced neuronal cell damage, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by free radicals .

- Anticancer Potential : Preliminary studies suggest that benzofuran derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor cell invasion. The mechanism often involves disrupting key signaling pathways associated with cell motility and proliferation .

Case Studies

Several studies have investigated the efficacy of benzofuran derivatives similar to this compound:

These findings underscore the compound's potential as a lead candidate for further development in therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide

- 3-acetamido-N-(2-ethoxyphenyl)-3-phenylpropanamide

- 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide

Uniqueness

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds

Activité Biologique

3-Acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound possesses a benzofuran core, which is known for its bioactivity. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several human cancer cell lines, including breast and lung cancer. For instance, the compound demonstrated an IC50 value in the low micromolar range, indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 2.5 |

| H1975 (Lung) | 3.0 |

These findings suggest that the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against the hepatitis C virus (HCV). In vitro assays indicated that it inhibits viral replication through modulation of host cell pathways. The mechanism involves interference with viral entry and replication processes, making it a candidate for further development as an antiviral agent.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell growth.

- Microtubule Disruption : The compound affects tubulin polymerization, leading to altered microtubule dynamics and subsequent cell cycle arrest .

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Case Study 2: Antiviral Activity Against HCV

A separate investigation assessed the effectiveness of this compound against HCV-infected hepatocytes. Results showed a dose-dependent decrease in viral load, with a notable reduction at concentrations above 5 µM. This suggests that the compound may serve as a lead structure for developing new antiviral therapies .

Propriétés

IUPAC Name |

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-24-16-11-7-5-9-14(16)21-19(23)18-17(20-12(2)22)13-8-4-6-10-15(13)25-18/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUWGICMVSFWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.